5-Bromo-4-methyl-2-(methylsulfonyl)pyridine

Beschreibung

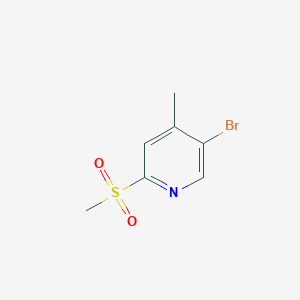

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine (CAS: 1279106-02-3) is a substituted pyridine derivative with the molecular formula C₇H₈BrNO₂S and a molecular weight of 250.11 g/mol . The compound features a pyridine ring substituted with:

- A bromo group at position 5,

- A methyl group at position 4,

- A methylsulfonyl group at position 2.

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the pyridine ring.

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-3-7(12(2,10)11)9-4-6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHXFFHUQCWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that this compound is often used in the synthesis of various pharmaceuticals and bioactive compounds.

Mode of Action

It is known to be used in suzuki–miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide or triflate using a base.

Biochemical Pathways

As a reagent in suzuki–miyaura cross-coupling reactions, it can be involved in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways depending on the final compound synthesized.

Biologische Aktivität

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a bromine atom, a methyl group, and a methylsulfonyl group on the pyridine ring. Its synthesis often involves palladium-catalyzed reactions, such as the Suzuki cross-coupling reaction, which has been used to create various derivatives with enhanced biological activities .

Biological Activities

1. Anti-thrombolytic Activity:

Research indicates that pyridine derivatives, including this compound, exhibit significant anti-thrombolytic properties. In a study evaluating various derivatives, certain compounds demonstrated up to 41.32% lysis against clot formation in human blood, suggesting potential therapeutic applications in preventing thrombus formation .

2. Antibacterial Activity:

The compound has also shown antibacterial efficacy. For instance, derivatives were tested against Escherichia coli, with one exhibiting an inhibition value of 91.95%, highlighting its potential as an antibacterial agent .

3. Biofilm Inhibition:

In addition to its antibacterial properties, the compound has been evaluated for its ability to inhibit biofilm formation. This is particularly relevant in treating chronic infections where biofilms contribute to antibiotic resistance .

Case Studies and Research Findings

A comprehensive study on pyridine derivatives included this compound and assessed their reactivity and biological activities through Density Functional Theory (DFT) calculations. The findings indicated that the electronic structure of these compounds could influence their interaction with biological targets .

Table 1: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine has shown potential in drug discovery due to its biological activity. Key areas of interest include:

- Antimicrobial Activity : Studies indicate that derivatives of pyridine compounds, including this one, exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. The structural modifications can enhance their effectiveness against antibiotic-resistant strains .

- Antitumor Properties : Research has demonstrated that certain pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis. This compound's unique structure may contribute to its potential as an anticancer agent .

Biological Studies

The compound's interaction with biological systems is crucial for understanding its mechanisms of action:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX), leading to reduced inflammation .

- Receptor Modulation : The compound's ability to interact with various receptors suggests it could influence signaling pathways associated with physiological processes, including inflammation and pain relief .

Study on Antimicrobial Activity

A notable study published in PMC highlighted the antimicrobial efficacy of pyridine derivatives. The findings suggested that modifications in the structure of pyridines can significantly enhance their activity against various pathogens, indicating a promising avenue for further research on this compound as an antimicrobial agent .

Antitumor Research

Research focusing on the antitumor effects of pyridine derivatives revealed that certain compounds could effectively inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This suggests that this compound may also possess similar antitumor properties worth investigating further .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | 1279106-02-3 | C₇H₈BrNO₂S | 250.11 | Br (C5), CH₃ (C4), SO₂CH₃ (C2) |

| 5-Bromo-2-(methylsulfonyl)pyrimidine | 1353973-60-0 | C₅H₄BrN₂O₂S | 239.07 | Br (C5), SO₂CH₃ (C2) |

| 5-Bromo-4-methoxy-2-methylpyridine | 886372-61-8 | C₇H₈BrNO | 202.05 | Br (C5), OCH₃ (C4), CH₃ (C2) |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

The synthesis often starts from a suitably substituted pyridine derivative such as 5-bromo-2-methylpyridine or related intermediates. According to a patented method for preparing 5-bromo-2-methylpyridine (a close structural analog), the process involves:

- Condensation of diethyl malonate with alkali metal (e.g., sodium) to form salts.

- Reaction of these salts with 5-nitro-2-chloropyridine to perform a condensation reaction.

- Acidic decarboxylation to yield 5-nitro-2-methylpyridine.

- Catalytic hydrogenation (Pd/C catalyst) to reduce the nitro group to an amine, forming 5-amino-2-methylpyridine.

- Diazotization and bromination of the amine intermediate to afford 5-bromo-2-methylpyridine.

This approach provides a high yield and is suitable for industrial scale-up due to mild conditions and simplified post-reaction processing.

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent at the 2-position is typically introduced by oxidation of a methylthio group or direct sulfonylation reactions. One common approach is:

- Starting from 2-methylthio-substituted pyridine derivatives.

- Oxidizing the methylthio group to methylsulfonyl using oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and solvent conditions.

The choice of solvent (e.g., tetrahydrofuran or dichloromethane) is critical to dissolve both reactants and products and to control the oxidation rate, preventing over-oxidation or degradation.

Bromination and Methylation Steps

- Bromination at the 5-position is achieved by reacting the amino or methyl-substituted pyridine intermediate with bromine under controlled temperature (0 to -10 °C) in the presence of acids and sodium nitrite to facilitate diazotization and substitution reactions.

- The methyl group at the 4-position is introduced either by direct methylation of the pyridine ring or by using methyl-substituted starting materials. The methylation step requires careful control to avoid polysubstitution.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Solvents Used | Notes |

|---|---|---|---|---|

| Salt formation and condensation | Diethyl malonate + Na; 5-nitro-2-chloropyridine | Ambient to mild heating | THF, DCM | Controlled addition for condensation |

| Decarboxylation | Acidic conditions | Mild acidic conditions | Aqueous acid solutions | Ensures clean decarboxylation |

| Hydrogenation | Pd/C catalyst + H2 | 15–40 °C | Ethanol or similar solvents | High yield reduction of nitro to amine |

| Diazotization and Bromination | Bromine + NaNO2 in acid | 0 to -10 °C | Aqueous acidic medium | Temperature control prevents side reactions |

| Methylsulfonyl introduction | Oxidation of methylthio group | Controlled temperature | THF, DCM | Oxidant choice critical for selectivity |

Research Findings and Yield Data

- The patented method for 5-bromo-2-methylpyridine reports high yields at each step, with improved catalytic efficiency and simplified purification compared to prior art.

- Solvent choice such as tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility and reaction control during oxidation steps introducing the methylsulfonyl group.

- Temperature control during bromination and diazotization is crucial to minimize by-products and maximize selectivity for the 5-position bromination.

- Hydrogenation using Pd/C catalyst at moderate temperatures (15–40 °C) ensures complete reduction of the nitro group without over-reduction or catalyst poisoning.

Summary Table of Preparation Steps for 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-methyl-2-(methylsulfonyl)pyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : React 5-bromo-4-methylpyridine derivatives with methylsulfonyl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .

- Direct Sulfonylation : Treat 5-bromo-4-methylpyridine with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .

Key considerations: Monitor reaction progress via TLC or LC-MS to optimize yield and purity.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : Look for characteristic signals:

- ¹H NMR : Methyl groups at δ 2.5–2.7 ppm (C4-CH₃) and δ 3.1–3.3 ppm (SO₂CH₃).

- ¹³C NMR : Pyridine carbons at δ 120–160 ppm, sulfonyl carbon at δ 40–45 ppm .

- Mass Spectrometry : Expect a molecular ion peak at m/z ≈ 249 (C₇H₈BrNO₂S) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent positions .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for sulfonylpyridines) .

- Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation of the bromine and sulfonyl groups .

- Hydrolytic Stability : Test in aqueous buffers (pH 2–10) via HPLC to identify susceptibility to hydrolysis, particularly at the sulfonyl moiety .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl group at C4 and sulfonyl group at C2 hinder axial approach of catalysts, favoring para-substitution in Suzuki couplings. Use bulky ligands (e.g., XPhos) to improve regioselectivity .

- Electronic Effects : The electron-withdrawing sulfonyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at C5. DFT calculations can predict charge distribution and reactive sites .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting, consider:

- Dynamic Effects : Variable-temperature NMR to detect conformational changes.

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between byproducts and tautomers .

- Mass Spectrometry Discrepancies : Employ high-resolution MS (HRMS) to differentiate isobaric ions (e.g., isotopic patterns for Br vs. Cl) .

Q. What computational strategies are effective for predicting the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The sulfonyl group often participates in hydrogen bonding with active-site residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. Methyl and bromine groups enhance lipophilicity (logP ≈ 2.5), influencing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.